Urodilatin

説明

特性

IUPAC Name |

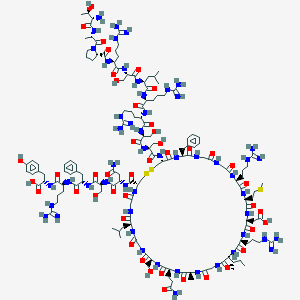

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C145H234N52O44S3/c1-11-72(6)112-137(238)171-60-106(208)172-73(7)113(214)177-86(40-41-103(146)205)122(223)190-95(63-198)116(217)170-61-108(210)175-88(51-70(2)3)114(215)169-62-109(211)176-100(133(234)187-92(56-104(147)206)127(228)193-97(65-200)130(231)186-91(54-77-27-16-13-17-28-77)126(227)180-82(31-20-45-163-142(153)154)119(220)189-94(139(240)241)55-78-36-38-79(204)39-37-78)68-243-244-69-101(134(235)185-90(53-76-25-14-12-15-26-76)115(216)168-58-105(207)167-59-107(209)174-80(29-18-43-161-140(149)150)117(218)182-87(42-50-242-10)123(224)188-93(57-110(212)213)128(229)181-85(124(225)196-112)34-23-48-166-145(159)160)195-132(233)99(67-202)194-131(232)98(66-201)192-120(221)83(32-21-46-164-143(155)156)178-118(219)81(30-19-44-162-141(151)152)179-125(226)89(52-71(4)5)184-129(230)96(64-199)191-121(222)84(33-22-47-165-144(157)158)183-135(236)102-35-24-49-197(102)138(239)74(8)173-136(237)111(148)75(9)203/h12-17,25-28,36-39,70-75,80-102,111-112,198-204H,11,18-24,29-35,40-69,148H2,1-10H3,(H2,146,205)(H2,147,206)(H,167,207)(H,168,216)(H,169,215)(H,170,217)(H,171,238)(H,172,208)(H,173,237)(H,174,209)(H,175,210)(H,176,211)(H,177,214)(H,178,219)(H,179,226)(H,180,227)(H,181,229)(H,182,218)(H,183,236)(H,184,230)(H,185,235)(H,186,231)(H,187,234)(H,188,224)(H,189,220)(H,190,223)(H,191,222)(H,192,221)(H,193,228)(H,194,232)(H,195,233)(H,196,225)(H,212,213)(H,240,241)(H4,149,150,161)(H4,151,152,162)(H4,153,154,163)(H4,155,156,164)(H4,157,158,165)(H4,159,160,166) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCCYQIEZNQWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H234N52O44S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115966-23-9 | |

| Record name | Urodilatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042057 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Urodilatin: A Renal Natriuretic Peptide from Discovery to a Core Component of Fluid Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Urodilatin, a natriuretic peptide hormone discovered and isolated from human urine, plays a critical role in the regulation of sodium and water balance.[1][2] Synthesized in the distal tubules of the kidney, it acts as a paracrine signaling molecule, influencing renal hemodynamics and tubular function.[1][2][3][4] This technical guide provides an in-depth overview of the discovery and isolation of this compound, its physiological functions, and the experimental methodologies used for its study. Detailed protocols for its purification and quantification are presented, alongside a comprehensive summary of its signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of nephrology, cardiology, and endocrinology.

Introduction: The Discovery of a Renal Natriuretic Peptide

The journey to the discovery of this compound began with the observation that the immunoassayable atrial natriuretic peptide (ANP) in urine was not identical to the circulating cardiac hormone.[1][3] This discrepancy led to the hypothesis of a renal-specific natriuretic peptide. In 1988, a research group successfully isolated a novel 32-amino acid peptide from human urine which they named "this compound."[5]

Structurally, this compound is nearly identical to ANP, being derived from the same prohormone (proANP).[1][3] However, this compound possesses a four-amino-acid extension at its N-terminus (Threonine-Alanine-Proline-Arginine) compared to the 28-amino acid ANP.[5] This structural difference is a result of differential processing of the prohormone within the kidney.[1][6] Unlike ANP, which is a circulating hormone released from the heart, this compound is synthesized by distal tubular cells in the kidney and secreted into the tubular lumen, where it exerts its effects in a paracrine manner.[1][3][4]

Physiological Role and Mechanism of Action

This compound is a potent diuretic and natriuretic agent, playing a key role in the regulation of extracellular fluid volume and blood pressure.[7] Its primary function is to increase renal sodium and water excretion.[1][3] This is achieved through a coordinated series of actions within the kidney:

-

Increased Renal Blood Flow: this compound contributes to an increase in renal blood flow, which enhances the glomerular filtration rate (GFR).[7]

-

Inhibition of Sodium Reabsorption: The principal mechanism of action of this compound is the inhibition of sodium reabsorption in the collecting ducts of the nephron.[1][3]

The physiological significance of this compound is underscored by the strong correlation observed between its urinary excretion and renal sodium excretion.[8]

Signaling Pathway

This compound exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase-coupled receptor located on the luminal membrane of collecting duct cells.[1][6] The binding of this compound to NPR-A initiates a signaling cascade:

-

Activation of Guanylyl Cyclase: Ligand binding induces a conformational change in NPR-A, activating its intracellular guanylyl cyclase domain.

-

cGMP Production: Activated guanylyl cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][6]

-

Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase (PKG).

-

Phosphorylation of Downstream Targets: PKG, in turn, phosphorylates various downstream target proteins, leading to the physiological effects of this compound. These targets include:

-

Cyclic Nucleotide-Gated (CNG) Channels: PKG-mediated phosphorylation is thought to inhibit CNG channels, reducing sodium influx.[1]

-

Epithelial Sodium Channel (ENaC): The activity of ENaC, a key channel for sodium reabsorption, is inhibited by the this compound-cGMP-PKG pathway.[7]

-

Na+/K+-ATPase: The basolateral Na+/K+-ATPase, which actively transports sodium out of the cell, is also modulated by this signaling pathway, contributing to the overall decrease in sodium reabsorption.

-

Experimental Protocols

Isolation and Purification of this compound from Human Urine

The following protocol is a generalized procedure based on published methods for the large-scale purification of this compound.[9] Specific buffer compositions and gradients may require optimization.

Methodology:

-

Adsorption: The polypeptides from 1000 liters of normal human urine are adsorbed to 2.5 kg of alginic acid.[9]

-

Elution and Concentration: The adsorbed material is eluted, and the eluate is lyophilized to concentrate the peptides.[9]

-

Gel Filtration Chromatography: The lyophilized crude extract is processed on a Sephadex G-25 column to separate molecules based on size.[9]

-

Ion-Exchange Chromatography: The fractions containing the target polypeptides are then subjected to ion-exchange chromatography to separate them based on their net charge.[9]

-

High-Performance Liquid Chromatography (HPLC): A multi-step HPLC purification process is employed to isolate this compound to homogeneity.[9] This typically involves several rounds of reversed-phase HPLC using different column materials and/or mobile phase gradients.

-

Structural Analysis: The purity and identity of the isolated peptide are confirmed by amino acid analysis and gas-phase sequencing.[9]

Note: Each purification step should be monitored using a bioassay (e.g., vascular smooth muscle relaxation test) and/or a specific radioimmunoassay (RIA) to track the fractions containing this compound.[9]

Quantification of this compound by Radioimmunoassay (RIA)

A specific and sensitive RIA is essential for the accurate quantification of this compound in biological samples. The development of a this compound-specific antibody that does not cross-react with ANP is crucial.[9]

Principle:

The RIA is a competitive binding assay. A known amount of radiolabeled this compound (tracer) competes with unlabeled this compound (from the sample or standard) for a limited number of binding sites on a this compound-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

General Protocol Outline:

-

Sample Preparation: Urine samples are typically extracted with ethanol (B145695) before the assay.[9]

-

Antibody Production: A this compound-specific polyclonal or monoclonal antibody is generated by immunizing an animal (e.g., a rabbit) with the this compound peptide.[9] The resulting antiserum is purified, often using affinity chromatography.[9]

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of unlabeled this compound.

-

Standards, unknown samples, and a fixed amount of radiolabeled this compound are incubated with the this compound-specific antibody.

-

The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis: The concentration of this compound in the unknown samples is determined by comparing the measured radioactivity to the standard curve.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Amino Acid Residues | 32 | [9] |

| Molecular Identity | ANP-(95-126) | [6] |

| Plasma Half-life | 5.57 +/- 0.8 minutes | [10] |

| Apparent Volume of Distribution | 43.7 +/- 11.2 L | [10] |

| Total Body Clearance | 5383 +/- 581 ml/min | [10] |

Table 2: this compound Concentrations in Biological Samples

| Sample Type | Concentration | Conditions | Reference |

| Human Kidney Homogenate | 4600 + 520 fmol/g protein | N/A | [11] |

| Urine (Healthy Volunteers) | Detection limit: 10.5 ng/L | Direct RIA | [12] |

| Urine (Healthy Volunteers) | Intra-assay CV: 8.2% (at 269 ng/L) | Direct RIA | [12] |

| Urine (Healthy Volunteers) | Inter-assay CV: 9.7% (at 839 ng/L) | Direct RIA | [12] |

Table 3: Physiological Effects of Intravenous this compound Infusion in Healthy Volunteers

| Parameter | Change with this compound | Change with Placebo | p-value | Reference |

| Glomerular Filtration Rate | +7.0% | -1.9% | < 0.05 | [10] |

| Effective Renal Plasma Flow | -17% | -3% | < 0.01 | [10] |

| Fractional Excretion of Sodium | +137% | +27% | < 0.05 | [10] |

| Urine Flow Rate | +46% | -15% | < 0.01 | [10] |

Conclusion and Future Directions

The discovery and characterization of this compound have significantly advanced our understanding of renal physiology and fluid homeostasis. As a kidney-derived natriuretic peptide, it represents a key component of the local regulatory systems governing sodium and water balance. The detailed methodologies for its isolation and quantification have paved the way for numerous physiological and clinical investigations.

Future research should focus on further elucidating the precise molecular mechanisms that regulate this compound synthesis and secretion. A deeper understanding of its role in various pathological states, such as heart failure and kidney disease, may open new avenues for the development of targeted therapeutic interventions. The clinical potential of this compound (Ularitide) has been explored in conditions like acute renal failure and congestive heart failure, and further studies are warranted to fully establish its therapeutic utility.[1][3]

References

- 1. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The renal this compound system: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptors for natriuretic peptides in a human cortical collecting duct cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inis.iaea.org [inis.iaea.org]

- 5. This compound regulates renal dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary proteolytic activation of renal epithelial Na+ channels in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 9. Development of a this compound-specific antibody and radioimmunoassay for this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: binding properties and stimulation of cGMP generation in rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of renal epithelial Na+ channels (ENaC) in infants with congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on cGMP accumulation in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Urodilatin in the Distal Convoluted Tubule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, regulation, and paracrine function of Urodilatin, a renal natriuretic peptide. It is designed for professionals in biomedical research and pharmaceutical development, offering detailed molecular insights, quantitative data, and established experimental protocols.

Introduction: The Renal this compound System

This compound is a 32-amino acid peptide hormone belonging to the A-type natriuretic peptide family.[1][2][3] Unlike the closely related Atrial Natriuretic Peptide (ANP), which is a circulating hormone synthesized primarily in the heart, this compound is produced and secreted by epithelial cells of the distal convoluted tubule (DCT) and collecting ducts within the kidney.[4][5][6][7][8] It functions as a key paracrine regulator of sodium and water homeostasis, acting locally within the nephron.[2][5] This localized synthesis and luminal secretion form the basis of the "renal this compound system," which modulates renal excretion independently of systemic cardiovascular regulation by ANP.[1][5][9] Its enhanced stability against enzymatic degradation compared to ANP makes it a potent natriuretic and diuretic agent and a subject of significant interest for therapeutic applications in conditions like acute renal failure and congestive heart failure.[1][2]

Molecular Biology and Synthesis

This compound and ANP originate from the same gene (NPPA) and are derived from a common 126-amino acid precursor, pro-ANP (also referred to as proANP-(1-126)).[8][10][11] The critical distinction lies in the post-translational processing of this prohormone, which differs between cardiac and renal tissue.[10][11]

In the heart, the serine protease corin (B2432093) cleaves pro-ANP to release the 28-amino acid C-terminal fragment, ANP-(99-126), into the circulation.[8][12] In the distal renal tubules, a different enzymatic cleavage occurs. This process, attributed to an as-yet-unidentified protease (thought to be a metalloproteinase), results in a 32-amino acid peptide, proANP-(95-126).[1][10][13][14] This peptide, this compound, is identical to ANP but features a four-amino-acid extension at its N-terminus.[1][11]

Regulation of Synthesis and Secretion in the Distal Tubule

This compound is synthesized and secreted by the cells of the distal convoluted tubule and collecting duct in response to specific physiological and cellular signals.[4][15] Its secretion is directed luminally, into the tubular fluid, rather than into the bloodstream.[1][2]

Key stimuli for this compound release include:

-

Increased Sodium Load : Elevated delivery of sodium to the distal nephron is a primary stimulus for this compound secretion.[6][8][15] This establishes a direct feedback loop where high distal sodium triggers a local natriuretic response.

-

Increased Arterial Pressure : Higher renal perfusion pressure is associated with increased urinary this compound excretion, suggesting a baroreceptor-like mechanism within the kidney.[4][16]

-

Intracellular Signaling Pathways : Studies using the HEK-293 cell line as a model for distal tubule cells have shown that this compound release is stimulated by:

Paracrine Signaling Pathway

Once secreted into the tubular lumen, this compound travels downstream to the collecting duct, where it exerts its biological effects.[1][2][7]

-

Receptor Binding : this compound binds to the Natriuretic Peptide Receptor-A (NPR-A), which is located on the luminal membrane of inner medullary collecting duct cells.[1][7][19]

-

Signal Transduction : The binding event activates the intracellular particulate guanylate cyclase (pGC) domain of the NPR-A receptor.[1][6][20]

-

Second Messenger Production : Activated pGC catalyzes the conversion of Guanosine Triphosphate (GTP) to the second messenger, cyclic Guanosine Monophosphate (cGMP).[1][19][21]

-

Effector Activation : cGMP subsequently activates Protein Kinase G (PKG).[12][22]

-

Physiological Effect : The cGMP/PKG signaling cascade ultimately inhibits sodium reabsorption, primarily through modulation of amiloride-sensitive sodium channels, leading to increased sodium (natriuresis) and water (diuresis) excretion.[1][7][12]

Quantitative Data

Quantitative analysis has been crucial in defining the local nature of the renal this compound system. Unlike ANP, circulating levels of this compound are very low, whereas its concentration within the kidney is substantial.

| Parameter | Value | Tissue/Fluid | Reference |

| Concentration | |||

| This compound Content | 4600 ± 520 fmol/g protein | Human Kidney Homogenate | [7][23][24] |

| BNP Content | 40 ± 8 fmol/g protein | Human Kidney Homogenate | [7][23] |

| CNP Content | 400 ± 50 fmol/g protein | Human Kidney Homogenate | [7][23] |

| Circulating this compound | 9–12 pg/mL | Human Plasma | [10][11] |

| Secretion Rate | |||

| This compound Release (Hour 1) | 66 (IQR: 36–119) ng/h | Perfused Human Kidney (NMP) | [25] |

| This compound Release (Hour 2) | 54 (IQR: 27–150) ng/h | Perfused Human Kidney (NMP) | [25] |

Table 1: Quantitative data on this compound concentration and secretion rates. NMP: Normothermic Machine Perfusion; IQR: Interquartile Range.

Experimental Protocols

The study of this compound synthesis relies on a combination of in vitro, ex vivo, and tissue-based methodologies.

Cell Culture Model for Secretion Studies

-

Objective : To investigate the regulation of this compound secretion in response to various stimuli.

-

Cell Line : Human Embryonic Kidney (HEK-293) cells, which display characteristics of distal tubular cells.[6][17][18]

-

Methodology :

-

Cell Culture : Culture HEK-293 cells to near confluence in appropriate media (e.g., DMEM with 10% FBS).

-

Stimulation : Replace culture medium with a serum-free, defined secretion medium. Expose cells to various test substances for defined time periods (e.g., 30-60 minutes).

-

Sample Collection : Collect the supernatant (secretion medium) at the end of the incubation period.

-

Quantification : Measure the concentration of this compound in the supernatant using a specific radioimmunoassay (RIA) that does not cross-react with ANP.

-

Immunohistochemistry for Localization

-

Objective : To visualize the cellular location of this compound synthesis within the kidney.

-

Tissue : Formalin-fixed, paraffin-embedded sections of human or animal kidney tissue.

-

Methodology :

-

Antigen Retrieval : Deparaffinize and rehydrate tissue sections. Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

-

Blocking : Block non-specific binding sites using a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation : Incubate sections with a primary antibody specific to the N-terminal extension of this compound, ensuring no cross-reactivity with ANP or pro-ANP.[7][24] Incubate overnight at 4°C.

-

Secondary Antibody & Detection : Wash sections and incubate with a labeled secondary antibody (e.g., biotinylated anti-rabbit IgG). Use an avidin-biotin-peroxidase complex (ABC) kit and a chromogen like diaminobenzidine (DAB) to visualize the antibody binding.

-

Counterstaining & Imaging : Counterstain with hematoxylin, dehydrate, and mount the slides. Image under a light microscope. Positive staining in the cytoplasm of distal tubular cells indicates the site of synthesis.[7][24]

-

Conclusion and Future Directions

The synthesis of this compound in the distal convoluted tubule represents a sophisticated, localized system for regulating renal sodium and water excretion. Its differential processing from the same precursor as ANP underscores tissue-specific post-translational regulation. While the primary stimuli and signaling pathways have been elucidated, the precise identity of the renal processing enzyme remains a key area for future investigation. Further research into the nuanced regulation of the NPPA gene in renal tubules and the specific secretagogues under various pathophysiological conditions will enhance our understanding and may unlock new therapeutic strategies targeting this potent, kidney-specific natriuretic peptide.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The renal this compound system: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ANP and this compound: who is who in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The renal natriuretic peptide this compound is present in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atrial Natriuretic Peptide and the Epithelial Sodium Channel Contribute to Spinal Cord Injury-Induced Polyuria in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, secretion, function, metabolism and application of natriuretic peptides in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Regulation of natriuretic peptide (this compound) release in a human kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uniprot.org [uniprot.org]

- 19. This compound binds to and activates renal receptors for atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. daigonline.de [daigonline.de]

- 21. researchgate.net [researchgate.net]

- 22. This compound increases renal dopamine uptake: intracellular network involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. academic.oup.com [academic.oup.com]

- 25. (Pro)renin, Erythropoietin, Vitamin D and this compound Release From Human Donor Kidneys During Normothermic Machine Perfusion: Predictors of Early Post‐Transplant Outcome? - PMC [pmc.ncbi.nlm.nih.gov]

Urodilatin mechanism of action in renal tubules

An In-depth Technical Guide to the Renal Tubular Mechanism of Action of Urodilatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a 32-amino acid natriuretic peptide, is an essential paracrine regulator of sodium and water homeostasis within the kidney.[1] Synthesized in the distal renal tubules and secreted into the tubular lumen, it exerts its effects primarily on the collecting ducts.[1][2] Unlike its cardiac counterpart, Atrial Natriuretic Peptide (ANP), this compound acts locally, making it a key player in the intrarenal regulation of fluid and electrolyte balance.[3][4] This guide delineates the molecular signaling cascade initiated by this compound, its quantitative effects on renal function, and the key experimental protocols used to elucidate its mechanism.

Core Mechanism of Action in Renal Tubules

This compound's primary role is to promote natriuresis and diuresis by inhibiting sodium reabsorption in the distal segments of the nephron.[1][2] This action is initiated by its binding to specific receptors on the luminal surface of tubular epithelial cells and the subsequent activation of an intracellular second messenger system.

Receptor Binding and Signaling Cascade

This compound is an endogenous ligand for the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane protein with intrinsic guanylate cyclase activity.[5][6] While it can bind to other natriuretic peptide receptors, its physiological effects in the tubules are mediated primarily through NPR-A.[7] The binding of this compound to the extracellular domain of NPR-A induces a conformational change that activates the receptor's intracellular guanylate cyclase domain. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9] The resulting increase in intracellular cGMP concentration is the central event in this compound's signaling pathway.[6]

The elevated cGMP levels lead to the activation of cGMP-dependent protein kinase, also known as Protein Kinase G (PKG).[10][11] PKG, in turn, phosphorylates downstream target proteins, including ion channels and transporters, ultimately modulating their activity to reduce sodium reabsorption.[11]

Caption: this compound binds to NPR-A, increasing cGMP and activating PKG, which inhibits ENaC and Na+/K+-ATPase.

Downstream Effects on Ion Transporters

The primary targets of the this compound-cGMP-PKG signaling axis are the key proteins responsible for sodium transport in the collecting duct:

-

Epithelial Sodium Channel (ENaC): Located on the apical (luminal) membrane, ENaC is the primary channel for sodium entry into the collecting duct cells.[12] The cGMP generated in response to this compound leads to the inhibition of ENaC activity, reducing the influx of sodium from the tubular fluid into the cell.[6] This is a major contributor to the natriuretic effect.

-

Na+/K+-ATPase: This enzyme, located on the basolateral membrane, actively transports sodium out of the cell into the interstitium in exchange for potassium.[12] Studies have shown that this compound can inhibit Na+/K+-ATPase activity, likely via the cGMP/PKG pathway.[11] This inhibition reduces the driving force for sodium to enter the cell apically, further contributing to the overall decrease in sodium reabsorption.

Additionally, this compound interacts with the renal dopamine (B1211576) system, enhancing dopamine's inhibitory effect on Na+/K+-ATPase activity, which amplifies the natriuretic response.[13]

Caption: Logical workflow of this compound's paracrine action, from synthesis to physiological effect.

Quantitative Effects on Renal Function

The administration of this compound results in measurable changes in renal hemodynamics and electrolyte excretion. Its potency is often compared to ANP, with several studies suggesting this compound is a more potent natriuretic agent, particularly when administered directly to the kidney.[4][14][15]

Data Summary Tables

Table 1: Effects of this compound on Electrolyte Excretion and Urine Flow

| Parameter | Species/Condition | Dosage/Concentration | Baseline Value | Post-Urodilatin Value | Percent Change | Citation(s) |

|---|---|---|---|---|---|---|

| Sodium Excretion | Dogs | 1.43 pmol·kg⁻¹·min⁻¹ | 57.4 ± 10.1 µeq/min | 159.0 ± 24.4 µeq/min | +177% | [14][16] |

| Sodium Excretion | Cirrhosis Patients | 90-min infusion | 22 ± 16 µmol/min | 78 ± 41 µmol/min | +255% | [17][18] |

| Sodium Excretion | CHF Patients | 15 ng/kg/min (10h) | 48 ± 16 µmol/min | 180 ± 97 µmol/min | +275% | [19] |

| Fractional Na+ Excretion | Healthy Volunteers | 7.5-30 ng·kg⁻¹·min⁻¹ | N/A | N/A | +137% (vs. placebo) | [20] |

| Fractional Na+ Reabsorption | Isolated Rat Kidney | 100 nmol/L (100 mmHg) | 95.2 ± 0.9 % | 85.6 ± 0.9 % | -10.1% | [21] |

| Urine Volume | Dogs | 1.43 pmol·kg⁻¹·min⁻¹ | 0.54 ± 0.12 ml/min | 1.22 ± 0.25 ml/min | +126% | [14][16] |

| Urine Flow Rate | Healthy Volunteers | 7.5-30 ng·kg⁻¹·min⁻¹ | N/A | N/A | +46% (vs. placebo) | [20] |

| Potassium Excretion | Dogs | 1.43 pmol·kg⁻¹·min⁻¹ | 28.0 ± 4.5 µeq/min | 40.4 ± 7.4 µeq/min | +44% | [14][16] |

| Chloride Excretion | Dogs | 1.43 pmol·kg⁻¹·min⁻¹ | 56 ± 11 µeq/min | 155 ± 22 µeq/min | +177% |[14][16] |

Table 2: Effects of this compound on Renal Hemodynamics and cGMP Production

| Parameter | Species/Condition | Dosage/Concentration | Method | Result | Citation(s) |

|---|---|---|---|---|---|

| cGMP Generation | Rat IMCD Cells | 10⁻⁶ M | Radioimmunoassay | 603 ± 55 fmol/10 min/mg protein (similar to ANP) | [8] |

| cGMP Accumulation | Rat IMCD | 10⁻⁸ M | Tubule Suspension Assay | ~3-fold increase (similar to ANP) | [9][22] |

| Glomerular Filtration Rate (GFR) | Dogs | 1.43 pmol·kg⁻¹·min⁻¹ | Clearance Technique | No significant change | [14][16] |

| Glomerular Filtration Rate (GFR) | Healthy Volunteers | 100 µg IV | Clearance Technique | Increase from 120 to 156 ml·min⁻¹·1.73 m⁻² | [23] |

| Effective Renal Plasma Flow (ERPF) | Dogs | 1.43 pmol·kg⁻¹·min⁻¹ | Clearance Technique | No significant change | [14][16] |

| Effective Renal Plasma Flow (ERPF) | Healthy Volunteers | 7.5-30 ng·kg⁻¹·min⁻¹ | Clearance Technique | -17% (vs. -3% for placebo) | [20] |

| Na+/K+-ATPase Activity | Isolated BLM | 10⁻¹¹ M | Enzyme Activity Assay | ~50% inhibition |[11] |

IMCD: Inner Medullary Collecting Duct; CHF: Congestive Heart Failure; BLM: Basolateral Membranes.

Key Experimental Methodologies

The mechanism of this compound has been characterized using a combination of in vivo, ex vivo, and in vitro experimental models.

Isolated Perfused Kidney

This ex vivo technique allows for the study of direct renal effects of a substance, independent of systemic neurohumoral influences.

-

Protocol:

-

A kidney (e.g., from a rat) is surgically isolated.[21]

-

The renal artery is cannulated and connected to a perfusion system that delivers a warmed, oxygenated, and sterile physiological salt solution (e.g., Krebs-Henseleit solution) at a controlled pressure (e.g., 100 mmHg).[21]

-

The ureter is cannulated to allow for timed collection of urine.[21]

-

After a stabilization period, this compound is added to the perfusate at desired concentrations.

-

Urine and perfusate samples are collected at timed intervals to measure urine flow rate, GFR (by adding a marker like inulin), and electrolyte concentrations (Na+, K+).[21]

-

Fractional excretion of sodium is calculated to determine the direct tubular effect on reabsorption.

-

Caption: Experimental workflow for the isolated perfused kidney model to assess this compound's direct renal actions.

In Vivo Clearance Studies

These studies are performed in whole organisms (e.g., anesthetized dogs, healthy human volunteers) to assess the integrated physiological response to this compound.

-

Protocol:

-

Subjects (animal or human) are prepared with intravenous lines for infusion and blood sampling, and a bladder catheter for urine collection.[14][20]

-

A continuous intravenous infusion of clearance markers, such as ⁵¹Cr-EDTA or inulin (B196767) (for GFR) and ¹²⁵I-hippuran or para-aminohippuric acid (PAH) (for ERPF), is initiated.[20][24]

-

Following an equilibration period, baseline urine and blood samples are collected over several timed periods.

-

An infusion of this compound (or placebo in controlled studies) is started, either systemically (IV) or directly into the renal artery.[14][20]

-

Blood and urine sampling continues throughout the infusion and post-infusion periods.

-

Samples are analyzed for volume, electrolyte concentrations, and clearance marker concentrations to calculate GFR, ERPF, urine flow rate, and electrolyte excretion rates.[20]

-

Cell Culture and Molecular Assays

In vitro models using primary renal cells or cell lines (e.g., inner medullary collecting duct cells) are used to dissect the molecular and cellular mechanisms.

-

Receptor Binding Assays:

-

cGMP Measurement:

Conclusion and Implications for Drug Development

This compound is a potent, locally acting natriuretic peptide that regulates renal sodium and water excretion through a well-defined paracrine mechanism. Its action is mediated by the NPR-A receptor and the cGMP second messenger system, which ultimately inhibits the primary sodium transporters in the collecting duct. Its enhanced natriuretic potency compared to circulating ANP, potentially due to resistance to local enzymatic degradation, makes it an attractive therapeutic candidate.[15] The quantitative data from numerous studies confirm its efficacy in promoting diuresis and natriuresis.[19][25][26] Understanding this detailed mechanism is critical for the development of novel drugs targeting renal sodium handling for conditions such as acute kidney injury, congestive heart failure, and hypertension.[1][25][26]

References

- 1. academic.oup.com [academic.oup.com]

- 2. The renal this compound system: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ANP and this compound: who is who in the kidney. | Semantic Scholar [semanticscholar.org]

- 4. Renal natriuretic peptide (this compound?) and atriopeptin: evolving concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The renal natriuretic peptide this compound is present in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a natriuretic peptide with clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: binding properties and stimulation of cGMP generation in rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound binds to and activates renal receptors for atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on cGMP accumulation in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Atrial natriuretic peptides and this compound modulate proximal tubule Na(+)-ATPase activity through activation of the NPR-A/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coordinated Control of ENaC and Na+,K+-ATPase in Renal Collecting Duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound regulates renal dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of renal actions of this compound and atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the renal effects of this compound and atrial natriuretic factor: effect of changes in sodium status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 17. Effects of this compound on natriuresis in cirrhosis patients with sodium retention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of this compound on natriuresis in cirrhosis patients with sodium retention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy of prolonged infusion of this compound [ANP-(95-126)] in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolism and action of this compound infusion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound inhibits sodium reabsorption in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Effect of this compound on cGMP accumulation in the kidney. | Semantic Scholar [semanticscholar.org]

- 23. This compound, a natriuretic factor from kidneys, can modify renal and cardiovascular function in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. This compound, a new therapy to prevent kidney failure after heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound (INN:ularitide) as a new drug for the therapy of acute renal failure following cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

Urodilatin: A Renal Regulator of Sodium and Water Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Urodilatin, a natriuretic peptide of renal origin, is emerging as a critical paracrine regulator of sodium and water balance.[1] Synthesized and secreted by distal tubular cells, it acts locally on the collecting duct to induce natriuresis and diuresis.[1][2] This in-depth guide explores the core physiological and molecular mechanisms of this compound action, presents quantitative data on its effects, details relevant experimental protocols, and visualizes its signaling pathways. Understanding the nuanced role of this compound offers significant potential for the development of novel therapeutics for renal and cardiovascular diseases.

Introduction to this compound

This compound is a 32-amino acid peptide that belongs to the A-type natriuretic peptide (ANP) family.[1] It is derived from the same prohormone as ANP but undergoes differential processing within the kidney.[2] Unlike the circulating hormone ANP, this compound is primarily found in the urine and is not detected in the blood of healthy individuals, indicating its role as a paracrine factor within the renal system.[3][4] Its primary function is the regulation of sodium and water reabsorption in the distal nephron, thereby playing a crucial role in fluid and electrolyte homeostasis.[1][2]

Synthesis and Secretion

This compound is synthesized in the epithelial cells of the distal and/or connecting tubules of the kidney.[1][5] Following its synthesis, it is secreted into the tubular lumen, where it can interact with receptors on downstream segments of the nephron.[1] The regulation of this compound secretion is not yet fully elucidated, but evidence suggests that factors such as extracellular fluid volume and sodium concentration may play a role.[6] For instance, an acute saline infusion has been shown to stimulate this compound excretion in humans.[7]

Molecular Mechanism of Action and Signaling Pathway

This compound exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), which is located on the luminal membrane of collecting duct cells.[2][8] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8][9] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG).[9][10]

The activation of the NPR-A/cGMP/PKG signaling pathway by this compound leads to several downstream effects that collectively promote natriuresis and diuresis:

-

Inhibition of Sodium Reabsorption: The primary mechanism of this compound-induced natriuresis is the inhibition of sodium reabsorption in the collecting duct. This is achieved, in part, through the interaction of the signaling cascade with the amiloride-sensitive epithelial sodium channel (ENaC).[2] The precise molecular interactions leading to ENaC inhibition are still under investigation but are a key area of research in understanding this compound's potent effects.

-

Modulation of Na+/K+-ATPase Activity: this compound has also been shown to inhibit the activity of Na+/K+-ATPase in the proximal tubule cells through the NPR-A/cGMP/PKG pathway.[10] This contributes to the overall reduction in sodium reabsorption along the nephron.

The following diagram illustrates the signaling pathway of this compound:

Quantitative Data on the Effects of this compound

Numerous studies have quantified the physiological effects of this compound on renal function and hemodynamics. The following tables summarize key findings from selected studies.

Table 1: Effects of this compound on Renal Excretion in Healthy Volunteers

| Parameter | Baseline (Placebo) | This compound Infusion (20 ng/kg/min for 2h) | Fold Change | Reference |

| Sodium Excretion (mmol/h) | [11] | |||

| Low-Sodium Diet | 4.1 | 52.9 | ~12.9 | [11] |

| Normal-Sodium Diet | 6.9 | 44.9 | ~6.5 | [11] |

| High-Sodium Diet | 20.1 | 102.9 | ~5.1 | [11] |

| Diuresis (ml/h) | [11] | |||

| Low-Sodium Diet | 174 | 709 | ~4.1 | [11] |

| Normal-Sodium Diet | 395 | 1,026 | ~2.6 | [11] |

| High-Sodium Diet | 266 | 1,339 | ~5.0 | [11] |

Table 2: Comparative Effects of this compound and ANP in Conscious Dogs

| Parameter | ANP Infusion (50 ng/kg/min) | This compound Infusion (50 ng/kg/min) | This compound Infusion (10 ng/kg/min) | Reference |

| Sodium Excretion (µmol/min) | 124 ± 30 | 269 ± 45 | 106 ± 25 | [12] |

| Urine Flow | Doubled | Doubled | - | [12] |

Table 3: Effects of this compound in Patients with Decompensated Chronic Heart Failure

| Parameter | Placebo | This compound (15 ng/kg/min) | This compound (30 ng/kg/min) | Reference |

| Change in Pulmonary Capillary Wedge Pressure at 6h (mmHg) | - | -10 | -15 | [13] |

| Change in N-terminal-pro-brain natriuretic peptide at 24h (%) | - | -40% | -45% | [13] |

Experimental Protocols

The study of this compound's effects on sodium and water homeostasis employs a variety of experimental techniques. Below are outlines of key methodologies.

This compound Radioimmunoassay (RIA)

This protocol is used for the specific measurement of this compound in urine samples.

-

Principle: A competitive binding assay where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound for binding to a limited amount of specific anti-urodilatin antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of this compound in the sample.

-

Key Steps:

-

Antibody Development: Polyclonal antibodies specific to human this compound are generated, ensuring no cross-reactivity with other ANP analogues.[3]

-

Radiolabeling: Synthetic this compound is radiolabeled, typically with Iodine-125.

-

Assay Procedure:

-

Urine samples, standards, and controls are incubated with the specific anti-urodilatin antibody and the radiolabeled this compound.

-

After reaching equilibrium, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Data Analysis: A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the this compound standards. The concentration of this compound in the unknown samples is then determined from this curve.

-

Renal Clearance Studies in Conscious Animals

These studies are designed to assess the effects of this compound on various renal parameters in a physiological setting.

-

Animal Model: Conscious dogs are often used, prepared with chronic indwelling catheters for infusion and urine collection.[12][14]

-

Key Steps:

-

Surgical Preparation: Animals are surgically instrumented with catheters in a peripheral vein for infusion, an artery for blood sampling and blood pressure monitoring, and a specialized urinary catheter for quantitative urine collection.[15]

-

Experimental Design: A crossover design is often employed, where each animal receives both the experimental substance (this compound) and a placebo or comparator (e.g., ANP) on different days.[12]

-

Infusion and Sampling: this compound is infused at a constant rate. Urine is collected at timed intervals, and blood samples are drawn periodically.

-

Parameter Measurement:

-

Glomerular Filtration Rate (GFR): Measured by the clearance of an exogenous marker like inulin (B196767) or creatinine (B1669602).[16]

-

Renal Plasma Flow (RPF): Measured by the clearance of para-aminohippuric acid (PAH).

-

Electrolyte Excretion: Sodium, potassium, and chloride concentrations in urine and plasma are measured to calculate excretion rates.

-

Urine Flow Rate: Determined by measuring the volume of urine collected over a specific time period.

-

-

-

Data Analysis: Clearance is calculated using the formula: C = (U x V) / P, where C is the clearance rate, U is the urinary concentration of the substance, V is the urine flow rate, and P is the plasma concentration of the substance.

The following diagram illustrates a typical workflow for a renal clearance study:

Isolated Perfused Kidney Technique

This ex vivo method allows for the study of the direct effects of this compound on the kidney, independent of systemic influences.

-

Principle: The kidney is surgically removed and perfused with an artificial physiological solution containing this compound.[17]

-

Key Steps:

-

Kidney Isolation: The kidney is carefully dissected from an anesthetized animal (e.g., mouse or rat) and the renal artery is cannulated.[17]

-

Perfusion: The kidney is placed in a temperature-controlled chamber and perfused with a physiological salt solution containing albumin, and sometimes erythrocytes, at a constant flow rate or pressure.[18]

-

Drug Administration: this compound is added to the perfusate at various concentrations.

-

Sample Collection: Urine produced by the perfused kidney is collected, and samples of the perfusate are taken.

-

Parameter Measurement: GFR, urine flow, and electrolyte excretion are measured as in the in vivo clearance studies.

-

-

Advantages: Allows for precise control of the renal environment and eliminates confounding systemic factors.

Logical Relationships in this compound-Mediated Homeostasis

The regulation of sodium and water homeostasis by this compound involves a series of interconnected physiological events. An increase in extracellular fluid volume and/or sodium concentration triggers the release of this compound from the distal tubules. This compound then acts on the collecting ducts to increase sodium and water excretion, thereby returning the extracellular fluid volume and sodium concentration to their normal setpoints. This represents a classic negative feedback loop.

The following diagram illustrates the logical relationship of this compound in maintaining homeostasis:

Therapeutic Potential and Future Directions

The potent natriuretic and diuretic effects of this compound, coupled with its renal-specific action, make it an attractive therapeutic candidate for conditions characterized by sodium and water retention. Clinical trials have investigated the use of a synthetic form of this compound (ularitide) in acute decompensated heart failure, with promising results in improving symptoms and preserving renal function.[13][15] Further research is warranted to fully explore the therapeutic potential of this compound in other edematous states, such as cirrhosis and nephrotic syndrome, as well as in the management of hypertension. A deeper understanding of the regulation of endogenous this compound secretion could also open new avenues for therapeutic intervention.

Conclusion

This compound is a key intrarenal regulator of sodium and water homeostasis, acting through a paracrine mechanism to promote natriuresis and diuresis. Its distinct physiological profile compared to circulating ANP highlights the sophisticated and localized control of renal function. The continued investigation into the molecular mechanisms of this compound action and its role in various disease states holds significant promise for the development of targeted and effective therapies for a range of cardiovascular and renal disorders.

References

- 1. The renal this compound system: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a natriuretic peptide with clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and application of a this compound (CDD/ANP-95-126)-specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary this compound levels in patients with renal salt wasting syndrome as a possible new diagnostic marker. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The renal natriuretic peptide this compound is present in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a kidney-derived natriuretic factor, is excreted with a circadian rhythm and is stimulated by saline infusion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atrial natriuretic peptides and this compound modulate proximal tubule Na(+)-ATPase activity through activation of the NPR-A/cGMP/PKG pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Renal this compound secretion is associated with diuresis and natriuresis after spontaneous, supraventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Renal effects of this compound and atrial natriuretic peptide in volume expanded conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the renal natriuretic peptide this compound (ularitide) in patients with decompensated chronic heart failure: a double-blind, placebo-controlled, ascending-dose trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reinvestigation of denervation diuresis and natriuresis in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative urine collection in renal clearance studies in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plasma exogenous creatinine clearance test in dogs: comparison with other methods and proposed limited sampling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdc-berlin.de [mdc-berlin.de]

- 18. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comparative Analysis of Urodilatin and Atrial Natriuretic Peptide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of two critical natriuretic peptides: Urodilatin and Atrial Natriuretic Peptide (ANP). Both peptides play crucial roles in cardiovascular and renal homeostasis, originating from the same precursor molecule yet exhibiting distinct tissue-specific processing, localization, and physiological functions. This document delves into the molecular intricacies of their synthesis, offering a comparative analysis supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction: A Shared Origin, Divergent Paths

This compound and Atrial Natriuretic Peptide (ANP) are members of the natriuretic peptide family, which are pivotal in regulating blood pressure, blood volume, and electrolyte balance.[1][2] Both peptides are derived from the same precursor protein, pro-ANP, which is encoded by the NPPA gene.[3][4] However, their post-translational processing and primary sites of synthesis differ significantly, leading to distinct physiological roles. ANP primarily functions as a circulating hormone synthesized in the heart, while this compound acts as a paracrine factor within the kidney.[1][5][6]

The Common Precursor: Prepro-ANP and Pro-ANP

The synthesis of both this compound and ANP begins with the transcription of the NPPA gene, primarily in cardiac atrial myocytes, into messenger RNA (mRNA).[3][4] This is followed by the translation of the mRNA into a 151-amino acid preprohormone called prepro-ANP.[3] Subsequently, the 25-amino acid signal peptide is cleaved off, resulting in the 126-amino acid prohormone, pro-ANP (also referred to as γ-ANP).[3][7] This pro-ANP is the major storage form of ANP found in the granules of atrial cardiocytes.[3][8] While the heart is the primary site of pro-ANP synthesis, its expression has also been detected in other tissues, including the kidneys, which is crucial for the synthesis of this compound.[9][10]

Atrial Natriuretic Peptide (ANP) Synthesis in the Heart

The synthesis of the mature, biologically active 28-amino acid ANP (α-ANP) is a hallmark of the endocrine function of the heart.

Cellular Localization

The primary site of ANP synthesis is the cardiac atria, specifically within the atrial myocytes.[8][11] These specialized muscle cells function as myoendocrine cells, capable of producing and secreting hormones.[10] Within these cells, pro-ANP is stored in specific secretory granules.[3][12] ANP synthesis has also been identified in other locations, including the ventricles of the heart (particularly in diseased states), the adrenal medulla, and even the stomach, although at much lower levels.[12][13][14]

Post-Translational Processing

The conversion of pro-ANP to active ANP occurs upon stimulation, such as atrial wall stretch due to increased blood volume.[11][15] This processing involves the proteolytic cleavage of pro-ANP by the serine protease corin.[16][17] Corin is a transmembrane enzyme located on the surface of cardiomyocytes.[3] It cleaves pro-ANP between Arg98 and Ser99, releasing the C-terminal 28-amino acid mature ANP (ANP 99-126) into the circulation.[7][18] The remaining N-terminal fragment is known as N-terminal pro-ANP (NT-proANP).

Regulation of Synthesis and Secretion

The synthesis and secretion of ANP are tightly regulated by various physiological stimuli. The primary stimulus is mechanical stretch of the atrial wall, which occurs during volume expansion and increased atrial pressure.[8][11][15] Other factors that stimulate ANP release include:

-

Humoral factors: Angiotensin II, endothelin-1, and catecholamines can induce ANP transcription and secretion.[19]

-

Signaling Pathways: The phosphoinositide system, cyclic AMP (cAMP), and protein kinase C (PKC) pathways are involved in regulating ANP release.[8][11] Prostaglandins have also been shown to regulate both the synthesis and secretion of ANP.[20]

This compound Synthesis in the Kidney

This compound, a 32-amino acid peptide, is a renal-specific product of the NPPA gene, highlighting a fascinating example of tissue-specific post-translational modification.

Cellular Localization

This compound is synthesized in the epithelial cells of the distal convoluted tubules and connecting tubules of the kidney.[1][5][6][9] This localization is distinct from the primary cardiac origin of ANP. Immunohistochemical studies have confirmed the presence of this compound in these specific segments of the nephron.[9]

Post-Translational Processing

This compound is derived from the same pro-ANP precursor as ANP.[1][5] However, it is processed differently, resulting in an N-terminal extension of four amino acids compared to ANP.[21] This means this compound corresponds to amino acids 95-126 of pro-ANP.[10][22] The specific enzyme responsible for this renal processing of pro-ANP into this compound has not yet been definitively identified, which is a key area of ongoing research.[23] Following its synthesis, this compound is secreted luminally into the tubular fluid, where it exerts its effects in a paracrine manner on the downstream collecting ducts.[1][5][22]

Regulation of Synthesis and Secretion

The regulation of this compound synthesis and secretion is still under investigation, but it appears to be linked to renal sodium and water homeostasis.[1][5] Studies using a human kidney cell line have shown that an increase in the osmolality of the surrounding medium, particularly with sodium chloride, stimulates the release of this compound.[24] Intracellular signaling molecules such as cAMP and the activation of protein kinase C also appear to play a role in its secretion.[24]

Quantitative Data Summary

The following table summarizes the key quantitative differences between this compound and ANP.

| Feature | Atrial Natriuretic Peptide (ANP) | This compound |

| Amino Acid Length | 28 amino acids[3] | 32 amino acids[1][5] |

| Molecular Weight | ~3080 Da | ~3500 Da |

| Pro-ANP Cleavage Site | Between Arg98 and Ser99[18] | N-terminus at Ala95[10][22] |

| Primary Site of Synthesis | Cardiac Atria (Atrial Myocytes)[8][11] | Kidney (Distal and Connecting Tubules)[1][5][9] |

| Mode of Action | Endocrine (circulating hormone)[8] | Paracrine (acts locally in the kidney)[1][5] |

| Primary Stimulus for Release | Atrial Stretch/Increased Blood Volume[8][11][15] | Increased Renal Sodium Concentration/Osmolality[24] |

| Processing Enzyme | Corin[16][17] | Unknown[23] |

Experimental Protocols

This section outlines general methodologies for studying the synthesis of this compound and ANP.

Immunohistochemistry for Cellular Localization

Objective: To visualize the cellular location of ANP and this compound synthesis.

Protocol:

-

Tissue Preparation: Obtain fresh human or animal (e.g., rat) cardiac and renal tissues. Fix the tissues in 4% paraformaldehyde and embed in paraffin.

-

Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tissues and mount them on glass slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) by heating.

-

Blocking: Block non-specific antibody binding using a blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for ANP or a specific antibody for this compound that does not cross-react with ANP.[9] Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated secondary antibody.

-

Detection: Use an avidin-biotin-peroxidase complex (ABC) kit and a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) to visualize the antibody binding.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate, clear, and mount the sections with a coverslip.

-

Microscopy: Observe the stained sections under a light microscope to identify the specific cells and structures containing ANP or this compound.

Radioimmunoassay (RIA) for Peptide Quantification

Objective: To measure the concentration of ANP in plasma and this compound in urine.

Protocol:

-

Sample Collection: Collect blood samples in chilled tubes containing EDTA and aprotinin (B3435010) to prevent peptide degradation for ANP measurement. Collect urine samples for this compound measurement.

-

Peptide Extraction: Extract the peptides from plasma or urine using solid-phase extraction cartridges (e.g., Sep-Pak C18).

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic ANP or this compound.

-

Assay Procedure:

-

Add a fixed amount of radiolabeled peptide (e.g., ¹²⁵I-ANP or ¹²⁵I-Urodilatin) and a specific primary antibody to the standards and unknown samples.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptides for the antibody.

-

Precipitate the antibody-bound peptide complex using a secondary antibody and centrifugation.

-

-

Radioactivity Measurement: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of the peptide in the unknown samples by interpolating their bound radioactivity values on the standard curve. A specific radioimmunoassay that does not cross-react with ANP is crucial for accurate this compound measurement.[25]

In Situ Hybridization for mRNA Localization

Objective: To detect the cellular location of NPPA mRNA, indicating the sites of pro-ANP synthesis.

Protocol:

-

Probe Preparation: Synthesize a labeled antisense RNA probe complementary to the NPPA mRNA. A sense probe should be used as a negative control.

-

Tissue Preparation: Prepare frozen or paraffin-embedded tissue sections as described for immunohistochemistry.

-

Hybridization: Hybridize the labeled probe to the tissue sections under specific temperature and buffer conditions to allow the probe to bind to the target mRNA.

-

Washing: Wash the sections to remove any unbound probe.

-

Detection: Detect the hybridized probe using an appropriate method. For a digoxigenin-labeled probe, use an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by a colorimetric substrate.

-

Microscopy: Visualize the location of the mRNA signal within the tissue sections using a microscope.

Signaling Pathways and Experimental Workflows

ANP Synthesis and Secretion Pathway

Caption: Synthesis and processing of Atrial Natriuretic Peptide (ANP) in cardiomyocytes.

This compound Synthesis Pathway in the Kidney

Caption: Synthesis and processing of this compound in renal distal tubule cells.

Experimental Workflow for Comparative Synthesis Analysis

Caption: Workflow for the comparative analysis of ANP and this compound synthesis.

Conclusion

The differential synthesis of this compound and Atrial Natriuretic Peptide from a common precursor represents a remarkable example of tissue-specific regulation of gene expression and post-translational modification. While ANP acts as a systemic hormone crucial for cardiovascular regulation, this compound functions as a localized paracrine mediator of renal sodium and water excretion. Understanding the distinct synthetic pathways, their regulation, and the enzymes involved is critical for the development of novel therapeutic agents targeting the natriuretic peptide system for the treatment of cardiovascular and renal diseases. Further research is warranted to identify the specific proteases responsible for this compound synthesis in the kidney, which could open new avenues for targeted drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Atrial Natriuretic Peptides (ANP/ANF) and Related [biosyn.com]

- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 4. Synthesis, secretion, function, metabolism and application of natriuretic peptides in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The renal this compound system: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ANP and this compound: who is who in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pro-Atrial Natriuretic Peptide: A Novel Guanylyl Cyclase-A Receptor Activator Which Goes Beyond Atrial and B-type Natriuretic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The renal natriuretic peptide this compound is present in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The endocrine heart and natriuretic peptides: histochemistry, cell biology, and functional aspects of the renal this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Release and regulation of atrial natriuretic peptide (ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, internalization, and localization of atrial natriuretic peptide in rat adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of atrial natriuretic polypeptide in human failing hearts. Evidence for altered processing of atrial natriuretic polypeptide precursor and augmented synthesis of beta-human ANP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Localization of ANP-synthesizing cells in rat stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. benthamscience.com [benthamscience.com]

- 17. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. ahajournals.org [ahajournals.org]

- 20. JCI - Prostaglandins regulate the synthesis and secretion of the atrial natriuretic peptide. [jci.org]

- 21. daigonline.de [daigonline.de]

- 22. This compound, a natriuretic peptide with clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Regulation of natriuretic peptide (this compound) release in a human kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evidence that this compound, rather than ANP, regulates renal sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Paracrine Role of Urodilatin: An Intrarenal Regulator of Sodium and Water Homeostasis

For Immediate Release

This technical guide provides an in-depth exploration of the paracrine function of Urodilatin within the kidney, tailored for researchers, scientists, and professionals in drug development. This compound, a natriuretic peptide synthesized and secreted by renal tubular cells, acts locally to regulate sodium and water excretion, distinguishing its physiological role from its cardiac counterpart, Atrial Natriuretic Peptide (ANP).

Executive Summary

This compound is a 32-amino acid peptide that is differentially processed from the same precursor as ANP.[1] Unlike the circulating ANP, which is released from the cardiac atria, this compound is produced by cells of the distal and/or connecting tubules of the kidney and secreted directly into the tubular lumen.[1][2] This localized secretion establishes a paracrine signaling system where this compound travels downstream to act on the collecting duct, playing a crucial role in the fine-tuning of sodium and water reabsorption.[3][4] Mounting evidence suggests that this compound, not ANP, is the primary natriuretic peptide responsible for regulating renal sodium and water homeostasis.[5][6] This guide will detail the synthesis, signaling, physiological effects, and experimental investigation of this intrarenal paracrine system.

Synthesis, Secretion, and Paracrine Action

This compound is synthesized in the distal tubular cells of the kidney.[4][7] Following its synthesis, it is secreted luminally, entering the tubular fluid.[1][2] This mode of secretion is fundamental to its paracrine function, as it allows the peptide to act on downstream segments of the nephron. The primary target for this compound's action is the inner medullary collecting duct.[8][9] The regulation of this compound secretion is not yet fully understood, but studies suggest that it is influenced by factors such as nutritional sodium load, plasma sodium concentration, and renal perfusion pressure.[10][11]

The workflow of this compound's paracrine action within the kidney can be visualized as a sequential process from its origin to its ultimate effect on ion and water transport.

References

- 1. The renal this compound system: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The endocrine heart and natriuretic peptides: histochemistry, cell biology, and functional aspects of the renal this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The renal natriuretic peptide this compound is present in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ANP and this compound: who is who in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of the renal natriuretic peptide this compound in body fluid regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary this compound levels in patients with renal salt wasting syndrome as a possible new diagnostic marker. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. This compound, a kidney-derived natriuretic factor, is excreted with a circadian rhythm and is stimulated by saline infusion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Urodilatin gene expression and protein structure

An In-depth Technical Guide to Urodilatin: Gene Expression, Protein Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natriuretic peptide of renal origin, plays a critical role in the regulation of sodium and water homeostasis. Arising from the same precursor as the atrial natriuretic peptide (ANP), this compound undergoes differential processing within the kidney, leading to a distinct peptide with potent diuretic and natriuretic effects. This technical guide provides a comprehensive overview of the gene expression, protein structure, and signaling pathways of this compound. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important biomolecule. The guide includes detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Gene Expression and Synthesis

This compound is not a direct product of its own gene but is rather a result of post-translational modification of the prohormone for Atrial Natriuretic Peptide (ANP), which is encoded by the NPPA gene.[1][2] A message for the preprohormone is transcribed in both the heart and the kidneys.[1][2] While the cardiac prohormone is processed into the circulating hormone ANP, the kidney utilizes a differential processing mechanism to produce this compound.[2][3]

Specifically, this compound is synthesized in the tubular cells of the kidney and then secreted into the lumen.[3][4] This localized synthesis and secretion form the basis of a paracrine system that regulates water and sodium reabsorption in the collecting duct.[5]

This compound Protein Structure

This compound is a 32-amino acid peptide.[3][6][7] It shares a significant structural similarity with the 28-amino acid ANP. The key distinguishing feature is a four-amino-acid extension at the N-terminus, with the sequence Threonine-Alanine-Proline-Arginine.[7][8] Like other natriuretic peptides, this compound possesses a 17-amino acid ring structure formed by a disulfide bond between two cysteine residues.[8]

Table 1: Comparison of this compound and Atrial Natriuretic Peptide (ANP)

| Feature | This compound | Atrial Natriuretic Peptide (ANP) |

| Amino Acid Length | 32 | 28 |

| N-terminal Extension | Yes (Thr-Ala-Pro-Arg) | No |

| Precursor | proANP (CDD/ANP-1-126) | proANP (CDD/ANP-1-126) |

| Primary Site of Synthesis | Kidney (distal tubular cells) | Heart (atria) |

| Mode of Action | Paracrine | Endocrine |

Signaling Pathway

This compound exerts its physiological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A).[2][9] This receptor is a transmembrane protein with intrinsic guanylyl cyclase activity. The binding of this compound to NPR-A triggers a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[2][9]

The elevated intracellular cGMP levels then activate Protein Kinase G (PKG).[6][9] PKG, in turn, phosphorylates downstream target proteins, which ultimately leads to the physiological responses associated with this compound, including natriuresis (excretion of sodium in the urine) and diuresis (increased urine production).[1][9]

Quantitative Data

The following tables summarize key quantitative data related to this compound's binding affinity, concentration in human tissue, and its physiological effects.

Table 2: Receptor Binding and cGMP Generation

| Parameter | Value | Species/System | Reference |

| IC50 for displacing 125I-ANP binding | 4.2 nM | Rat and Human Kidney | [10][11] |

| cGMP generation (at 10-6 M) | 603 +/- 55 fmol/10 min/mg protein | Rat inner medullary collecting duct cells | [10] |

Table 3: this compound Concentration in Human Kidney

| Parameter | Value | Reference |

| This compound content in kidney homogenate | 4600 + 520 fmol/g protein | [12] |

Table 4: Physiological Effects of this compound Infusion in Congestive Heart Failure Patients

| Parameter | Baseline | After this compound Infusion (15 ng/kg/min for 10 hours) | Reference |

| Urine Flow (ml/min) | 0.7 +/- 0.6 | 1.5 +/- 0.6 | [13] |

| Urinary Sodium Excretion (µmol/min) | 48 +/- 16 | 180 +/- 97 | [13] |

| Systolic Blood Pressure (mm Hg) | 121 +/- 9 | 111 +/- 7 | [13] |

| Central Venous Pressure (mm Hg) | 7.4 +/- 3.3 | 5.2 +/- 3.4 | [13] |

Experimental Protocols

Measurement of this compound Levels

A specific radioimmunoassay (RIA) can be used to measure this compound concentrations in biological samples like urine.[14][15]

Principle: This competitive assay involves a known quantity of radiolabeled this compound competing with unlabeled this compound (from the sample) for binding to a limited amount of specific anti-urodilatin antibody. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.

General Protocol:

-

Reagent Preparation: Prepare standards with known concentrations of this compound, a radiolabeled this compound tracer (e.g., 125I-urodilatin), a specific primary antibody against this compound, and a secondary antibody for precipitation.

-

Assay Setup: In appropriate tubes, add the sample or standard, the primary antibody, and the radiolabeled this compound.

-

Incubation: Incubate the mixture to allow for competitive binding.

-

Precipitation: Add the secondary antibody to precipitate the antibody-bound this compound complex.

-

Centrifugation and Measurement: Centrifuge the tubes, decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.

-